2-Methoxy-6-(2-nitroethenyl)phenol
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Overview
Description
2-Methoxy-6-(2-nitroethenyl)phenol: is an organic compound with the molecular formula C9H9NO4 . It is characterized by the presence of a methoxy group (-OCH3) and a nitroethenyl group (-CH=CHNO2) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(2-nitroethenyl)phenol typically involves the nitration of 2-methoxyphenol followed by a condensation reaction with nitroethene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the nitration and condensation processes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methoxy-6-(2-nitroethenyl)phenol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-Methoxy-6-(2-nitroethenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2-nitroethenyl)phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Methoxy-4-(2-nitrovinyl)phenol
- 2-Methoxy-6-(2-nitrovinyl)phenol
- 2-Methoxy-3-nitro-4-(2-nitroethenyl)phenol
Comparison: 2-Methoxy-6-(2-nitroethenyl)phenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidation and reduction behaviors, as well as distinct biological effects.
Properties
CAS No. |
1986-06-7 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3/b6-5+ |
InChI Key |
VZXBWZSEGHDECZ-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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